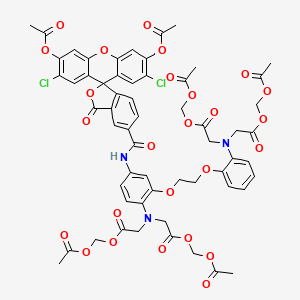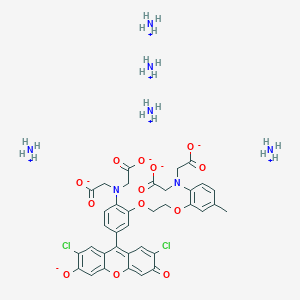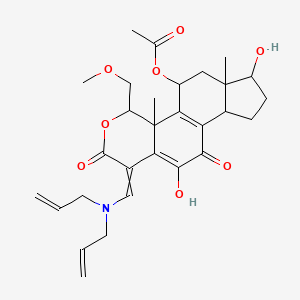
PX-866-17OH
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
PX-866-17OH ist ein Metabolit von PX-866 (Sonolisib) und wirkt als pan-isoformer Inhibitor der Phosphoinositid-3-Kinase (PI3K). Er hemmt verschiedene Isoformen von PI3K, einschließlich PI3K alpha, PI3K beta, PI3K gamma und PI3K delta, mit unterschiedlichen Hemmkonzentrationen . Diese Verbindung ist in der Krebsforschung bedeutsam, da sie das Potenzial hat, an der Tumorwachstum und -überlebens beteiligte Signalwege zu hemmen.
Herstellungsmethoden
This compound wird durch die Ringöffnung von 17-Hydroxywortmanninen synthetisiert. Die industriellen Produktionsmethoden sind nicht umfassend dokumentiert, aber die Synthese folgt im Allgemeinen den Prinzipien der pharmazeutischen Chemie, um hohe Reinheit und Ausbeute zu gewährleisten.
Wissenschaftliche Forschungsanwendungen
PX-866-17OH hat mehrere Anwendungen in der wissenschaftlichen Forschung:
Chemie: Er wird verwendet, um die Hemmung von PI3K und seine Auswirkungen auf verschiedene biochemische Signalwege zu untersuchen.
Biologie: Er hilft beim Verständnis der Rolle von PI3K in zellulären Prozessen wie Wachstum, Überleben und Stoffwechsel.
Medizin: Er wird auf sein Potenzial in der Krebstherapie untersucht, insbesondere bei der Hemmung des Tumorwachstums und der Überwindung der Resistenz gegen andere Behandlungen
Industrie: Er wird bei der Entwicklung neuer Therapeutika verwendet, die auf PI3K-Signalwege abzielen.
Wirkmechanismus
This compound entfaltet seine Wirkung durch irreversible Hemmung von PI3K. Er interagiert mit dem Lysin-802-Rest im ATP-katalytischen Zentrum von PI3K, was zur Hemmung der Enzymaktivität führt. Diese Hemmung stört den PI3K/AKT/mTOR-Signalweg, der für das Zellwachstum und -überleben entscheidend ist, insbesondere in Krebszellen .
Wirkmechanismus
Target of Action
PX-866-17OH is an active metabolite of PX-866 . It primarily targets the Phosphatidylinositol 3-Kinases (PI3Ks) . PI3Ks are a family of enzymes involved in cellular functions such as cell growth, proliferation, differentiation, motility, survival, and intracellular trafficking .
Mode of Action
This compound acts by irreversibly inhibiting PI3K . It binds covalently to the lysine-802 residue in the ATP catalytic site of PI3K . This interaction results in a sustained loss of Akt phosphorylation, suggesting that the increased potency of this compound is related to a more durable inhibition of PI3K signaling .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the PI3K/AKT/mTOR pathway . This pathway is often dysregulated in a variety of solid tumors and is proposed to provide key growth and survival signals to tumor cells . Inhibition of this pathway by this compound leads to downregulation of cyclin D1 protein, which is responsible for regulating cell cycle progression and autophagy induction .
Pharmacokinetics
The pharmacokinetics profile of this compound is dose-proportional, with no evidence of drug accumulation . This suggests that the compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties allow for a steady state of the drug in the body over time, which could potentially enhance its bioavailability and therapeutic efficacy .
Result of Action
This compound has been shown to inhibit cancer cell motility and growth, particularly in three-dimensional cultures . It also results in a more sustained loss of Akt phosphorylation, suggesting a prolonged inhibition of the PI3K pathway . Furthermore, this compound has been associated with prolonged stable disease, particularly when using a continuous dosing schedule .
Biochemische Analyse
Biochemical Properties
PX-866-17OH inhibits PI3Kα, PI3Kβ, PI3Kɣ, and PI3Kδ with IC50s of 14, 57, 131, and 148 nM, respectively . It interacts with these enzymes by binding covalently to lysine-802 in the ATP catalytic site . This interaction leads to a more durable inhibition of PI3K signaling .
Cellular Effects
This compound has been shown to have significant effects on various types of cells and cellular processes. It inhibits the PI3K pathway through downregulation of cyclin D1 protein, which is responsible for regulating cell cycle progression and autophagy induction . Additionally, this compound inhibits cell migration in cancer cell lines .
Molecular Mechanism
This compound exerts its effects at the molecular level through several mechanisms. It irreversibly inhibits PI3K by binding covalently to lysine-802 in the ATP catalytic site . This leads to a more sustained loss of Akt phosphorylation, suggesting that the increased potency of this compound is related to a more durable inhibition of PI3K signaling .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has been shown to cause prolonged inhibition of the PI3K pathway and inhibition of cell motility
Metabolic Pathways
This compound is involved in the PI3K/AKT/mTOR signaling pathway . It inhibits PI3K, leading to downregulation of cyclin D1 protein and inhibition of cell migration .
Vorbereitungsmethoden
PX-866-17OH is synthesized through the ring-opening of 17-hydroxywortmannins. . The industrial production methods are not extensively documented, but the synthesis generally follows the principles of medicinal chemistry to ensure high purity and yield.
Analyse Chemischer Reaktionen
PX-866-17OH unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Diese Reaktion beinhaltet die Addition von Sauerstoff oder die Entfernung von Wasserstoff, oft unter Verwendung von Oxidationsmitteln.
Reduktion: Diese Reaktion beinhaltet die Addition von Wasserstoff oder die Entfernung von Sauerstoff, typischerweise unter Verwendung von Reduktionsmitteln.
Substitution: Diese Reaktion beinhaltet die Ersetzung einer funktionellen Gruppe durch eine andere, oft unter Verwendung spezifischer Reagenzien und Bedingungen.
Häufig verwendete Reagenzien in diesen Reaktionen sind Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Lithiumaluminiumhydrid und Substitutionsreagenzien wie Halogene. Die gebildeten Hauptprodukte hängen von den spezifischen Reaktionsbedingungen und den verwendeten Reagenzien ab .
Vergleich Mit ähnlichen Verbindungen
PX-866-17OH ist im Vergleich zu anderen PI3K-Inhibitoren aufgrund seiner irreversiblen Hemmung und seines verbesserten pharmakologischen Profils einzigartig. Zu den ähnlichen Verbindungen gehören:
Wortmannin: Ein weiterer PI3K-Inhibitor, jedoch mit höherer Toxizität und geringerer Stabilität.
LY294002: Ein reversibler PI3K-Inhibitor mit unterschiedlichen pharmakokinetischen Eigenschaften.
GDC-0941: Ein selektiver PI3K-Inhibitor mit einem anderen Wirkungsspektrum.
This compound zeichnet sich durch seine verbesserte Stabilität, verringerte Toxizität und breitere Hemmung von PI3K-Isoformen aus, was ihn zu einem vielversprechenden Kandidaten für weitere Forschungs- und Therapieentwicklung macht .
Eigenschaften
IUPAC Name |
[6-[[bis(prop-2-enyl)amino]methylidene]-1,5-dihydroxy-9-(methoxymethyl)-9a,11a-dimethyl-4,7-dioxo-2,3,3a,9,10,11-hexahydro-1H-indeno[4,5-h]isochromen-10-yl] acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H37NO8/c1-7-11-30(12-8-2)14-17-23-26(34)25(33)22-18-9-10-20(32)28(18,4)13-19(37-16(3)31)24(22)29(23,5)21(15-36-6)38-27(17)35/h7-8,14,18-21,32,34H,1-2,9-13,15H2,3-6H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STKVQJOXRFVEDM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1CC2(C(CCC2O)C3=C1C4(C(OC(=O)C(=CN(CC=C)CC=C)C4=C(C3=O)O)COC)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H37NO8 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
527.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q1: The study mentions testing PX-866-17OH for potential life-extending effects. What was the outcome of this specific investigation?
A1: The research primarily focused on screening various compounds, including this compound, for their impact on the lifespan of Drosophila melanogaster. The study concluded that this compound, within the tested concentration range of 1 nM to 10 µM, did not significantly affect the longevity of the male flies. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![Cyclopropa[cd]pentalene, 1,2-dichloro-1,2,2a,2b,4a,4b-hexahydro-, (1-alpha-,2-ba-,2a-ba-,2b-ba-,4a-b](/img/new.no-structure.jpg)
![[(1S,3R,5S,6R)-6-hydroxy-8-methyl-8-azabicyclo[3.2.1]octan-3-yl] 3-hydroxy-2-phenylpropanoate](/img/structure/B593680.png)
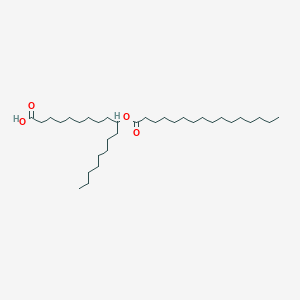
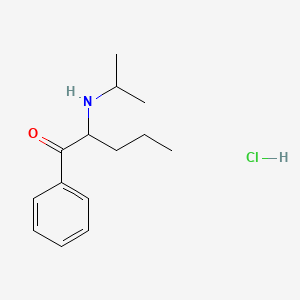

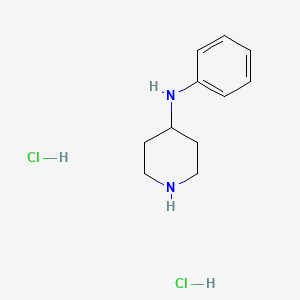
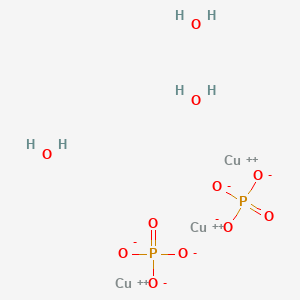
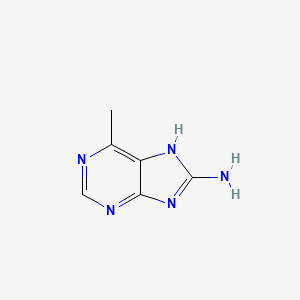
![ethyl 4-[(2S)-3-[(2S)-2-carbamoylpyrrolidin-1-yl]-3-oxo-2-[[(2S)-5-oxopyrrolidine-2-carbonyl]amino]propyl]imidazole-1-carboxylate](/img/structure/B593699.png)

